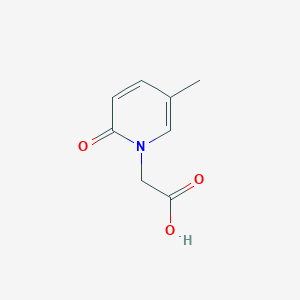

(5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H9NO3 |

|---|---|

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

2-(5-methyl-2-oxopyridin-1-yl)acetic acid |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-7(10)9(4-6)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI-Schlüssel |

ZKDUMDUOAOANGR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN(C(=O)C=C1)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Approach

The compound can be synthesized by constructing the pyridin-2-one core with the desired substitution pattern and then introducing the acetic acid substituent at the nitrogen atom. The key steps involve:

- Formation of the 5-methylpyridin-2-one ring system.

- N-alkylation or N-acylation with an acetic acid derivative or equivalent precursor.

- Purification and isolation of the final product.

Synthesis of 5-Methylpyridin-2-one Core

A common route to substituted pyridin-2-ones involves cyclization reactions starting from aminopyridines or related precursors. According to literature, 2-aminopyridines can be reacted with anhydrides such as maleic or citraconic anhydride to form intermediates that cyclize to yield substituted pyridin-2-ones or related bicyclic systems. For example:

- Reaction of 2-aminopyridine with citraconic anhydride in ethyl acetate at room temperature produces (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid derivatives, which are structurally related to the target compound.

This method can be adapted to introduce a methyl group at the 5-position by choosing appropriately substituted aminopyridines or anhydrides.

N-Substitution with Acetic Acid Moiety

The acetic acid substituent attached to the nitrogen of the pyridinone ring is typically introduced via:

- N-alkylation using haloacetic acid derivatives (e.g., chloroacetic acid or its esters) under basic conditions.

- Alternatively, coupling reactions with acetic acid derivatives activated as esters or anhydrides.

In one reported method, copper-catalyzed coupling of iodoaromatics with diethyl malonate in the presence of bases like cesium carbonate yields intermediates that can be hydrolyzed to the corresponding acetic acid derivatives.

One-Pot or Multi-Step Syntheses

Some procedures employ a one-pot synthesis combining condensation and cyclization steps to improve yield and simplify purification. For example, condensation of acetamides with amines followed by acid-mediated cyclization has been used to prepare related pyrrolopyridinone derivatives. Similar strategies may be adapted for the target compound.

Detailed Synthetic Procedures and Research Findings

Example Procedure for Preparation of (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic Acid (Related Compound)

This method highlights the use of substituted aminopyridines and anhydrides to form pyridinone-acetic acid derivatives with methyl substitution.

Copper-Catalyzed Coupling for N-Acetic Acid Substitution

This approach is applicable for introducing acetic acid substituents onto pyridinone nitrogen atoms.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Yield Range | Remarks |

|---|---|---|---|---|---|

| Cyclization of 2-aminopyridine + citraconic anhydride | 2-Aminopyridine, citraconic anhydride | Ethyl acetate, room temp, 2 h | Substituted pyridinone-acetic acid | 42-85% | Methyl substitution at 3-position, adaptable for 5-position |

| Copper-catalyzed coupling with diethyl malonate | Iodoaromatic, diethyl malonate, CuI, Cs2CO3 | Dioxane, room temp | N-acetic acid substituted pyridinones | Moderate | Requires base, hydrolysis step |

| One-pot condensation and cyclization | Acetamide derivatives + amines | Acidic ethanol, reflux | Pyrrolopyridinone derivatives | High | Efficient, avoids intermediate isolation |

Research Notes and Considerations

- The methyl group at the 5-position may require the use of specifically substituted aminopyridines or precursors to ensure regioselective substitution.

- The N-acetic acid substitution is often achieved via alkylation with haloacetic acid derivatives or via coupling with malonate esters followed by hydrolysis.

- Reaction conditions such as solvent choice, temperature, and catalysts influence yields and purity.

- Purification typically involves recrystallization from ethanol or similar solvents.

- Structural confirmation is commonly done by nuclear magnetic resonance spectroscopy and X-ray crystallography in related studies.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an antagonist to specific neurotransmitter receptors, thereby modulating neuronal activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridinone-Based Acetic Acid Derivatives

(2-Oxo-2H-pyridin-1-yl)-acetic Acid Hydrazide ()

- Structure : Lacks the 5-methyl group and replaces the carboxylic acid with a hydrazide moiety.

- Synthesis : Prepared by refluxing 2-hydroxypyridine with ethyl chloroacetate in anhydrous acetone, followed by hydrazine treatment.

- Physical Properties: Crystallizes in a monoclinic system (space group P2₁/c) with strong N–H···O hydrogen bonds, influencing its stability and solubility .

- Key Difference : The hydrazide group enhances nucleophilicity, making it more reactive in condensation reactions compared to the carboxylic acid in the target compound.

(5-Benzyloxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic Acid ()

- Structure : Features a benzyloxy group at the 5-position, a styryl substituent at the 2-position, and an additional oxo group at the 4-position.

- Biological Activity : Acts as a potent aldose reductase inhibitor (IC₅₀ values in µM range) and antioxidant, attributed to the electron-rich styryl and benzyloxy groups .

- Key Difference : The extended conjugation (styryl) and bulkier substituents (benzyloxy) likely improve binding to enzyme active sites but may reduce solubility compared to the simpler 5-methyl derivative.

Heterocyclic Acetic Acid Derivatives with Fused Rings

2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid ()

- Structure : Contains a fused pyrazolo-pyridine ring system with hydroxyl and methyl groups.

- Key Difference : The fused ring system may enhance rigidity and selectivity in biological targets but complicate synthesis .

2-{1-Methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic Acid ()

- Structure : Features a pyrazolo-pyrimidine core, increasing aromaticity and electron-deficient character.

- Applications : Likely explored for kinase inhibition due to the pyrimidine moiety’s prevalence in drug design.

- Key Difference: The nitrogen-rich system could improve binding to ATP pockets but may alter pharmacokinetics compared to pyridinone derivatives .

Pyrrolidone and Thiazolidinone Derivatives

2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic Acid ()

- Structure : Pyrrolidone ring with acetyl and methyl substituents.

- Key Difference: The acetyl group introduces a ketone functionality, enabling Schiff base formation, unlike the pyridinone-based compound .

2-[(5Z)-5-[(1-Methylpyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic Acid ()

- Structure: Thiazolidinone core with a methylpyrrole substituent.

- Applications: Likely investigated for antimicrobial or anti-inflammatory activity due to the thiazolidinone motif.

- Key Difference : The exocyclic double bond and sulfur atom introduce distinct electronic properties and metabolic stability challenges .

Acidity and Electronic Effects

- This contrasts with compounds like (5-Benzyloxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid, where electron-withdrawing styryl groups may enhance acidity .

Solubility and Crystallinity

- The monoclinic crystal structure of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide suggests strong intermolecular hydrogen bonding, which may reduce solubility in non-polar solvents. In contrast, the 5-methyl group in the target compound could increase lipophilicity, improving membrane permeability .

Biologische Aktivität

(5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid, a pyridine derivative, has garnered attention for its potential biological activities, particularly in the realms of antioxidant and antimicrobial effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring with a methyl group and a carbonyl group, which contribute to its biological properties. The structural formula can be represented as follows:

Antioxidant Activity

Recent studies have highlighted the compound's significant antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

The antioxidant activity is primarily attributed to its ability to inhibit lipid peroxidation and neutralize reactive oxygen species (ROS). In one study, (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid demonstrated a notable reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its effectiveness as an antioxidant agent .

Comparative Antioxidant Potency

A comparative analysis of antioxidant activities is summarized in the following table:

| Compound | MDA Inhibition (%) at 100 μM |

|---|---|

| (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid | 88.76 ± 2.04 |

| Trolox | 74.82 ± 1.82 |

| Deferiprone | 25.00 |

This data illustrates that (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid exhibits superior antioxidant activity compared to established antioxidants like Trolox and deferiprone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria is noteworthy.

Case Studies

In a series of experiments, (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid was tested against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent antibacterial activity with MIC values lower than those of conventional antibiotics .

Summary of Antimicrobial Efficacy

| Pathogen | MIC (μM) |

|---|---|

| E. coli | 0.21 |

| P. aeruginosa | 0.21 |

| Staphylococcus aureus | 0.25 |

These results indicate that (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid could serve as a promising candidate for developing new antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves condensation of a pyridine precursor (e.g., 5-methyl-2-hydroxypyridine) with halogenated acetic acid derivatives under reflux. Key steps include:

- Reagent Selection : Use of sodium acetate as a base to facilitate nucleophilic substitution (e.g., in thiazolidinone syntheses ).

- Reaction Optimization : Reflux in acetic acid for 3–5 hours ensures high yields (70–85%) by promoting cyclization and reducing side products .

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) by removing unreacted intermediates .

Advanced: How can structural contradictions in NMR data for (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid be resolved?

Methodological Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism or crystal packing effects. To resolve these:

- X-ray Crystallography : Determines the dominant tautomeric form (e.g., keto-enol equilibrium) and validates bond lengths/angles .

- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures .

- DFT Calculations : Predicts theoretical spectra for comparison with experimental data, resolving ambiguities in substituent positioning .

Basic: What purification techniques are most effective for isolating (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid post-synthesis?

Methodological Answer:

- Solvent Extraction : Use ethyl acetate to isolate the product from aqueous reaction mixtures, followed by washing with NaHCO₃ to remove acidic impurities .

- Recrystallization : Optimal solvents (e.g., acetic acid/water mixtures) yield high-purity crystals (≥98%) by leveraging solubility differences .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates regioisomers, critical for biological studies .

Advanced: How can researchers evaluate the biological activity of (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid against cancer targets?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .

- Molecular Docking : Simulate binding to ATP pockets of target proteins (e.g., PDK1) using AutoDock Vina. Compare binding energies (<−7 kcal/mol suggests strong affinity) .

- Cell Viability Studies : Treat cancer cell lines (e.g., HeLa) with the compound (24–72 hours) and measure apoptosis via Annexin V/PI staining .

Advanced: What challenges arise in scaling up the synthesis of (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid while maintaining purity?

Methodological Answer:

- Exothermic Reactions : Control reflux temperatures (80–100°C) to prevent decomposition; use jacketed reactors for heat dissipation .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to pyridine precursor) to minimize dimerization .

- Batch Consistency : Implement inline FTIR monitoring to track reaction progress and ensure >90% conversion before quenching .

Basic: What spectroscopic methods are essential for characterizing (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methyl groups at δ 2.1–2.3 ppm; carbonyl carbons at δ 170–175 ppm) .

- HRMS : Confirm molecular weight (C₈H₉NO₃: 167.16 g/mol) with <3 ppm error .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹; O-H bend at 2500–3300 cm⁻¹) .

Advanced: How do substituent modifications on the pyridine ring affect the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Studies : Introduce electron-withdrawing groups (e.g., -Cl) to reduce lipophilicity (ΔLogP ≈ −0.5), improving aqueous solubility .

- Metabolic Stability : Replace methyl groups with trifluoromethyl to slow hepatic clearance (t₁/₂ increases from 2.1 to 4.8 hours in microsomal assays) .

- Plasma Protein Binding : Measure affinity via equilibrium dialysis; modifications like fluorination reduce binding (<90% vs. >95% for unmodified analogs) .

Basic: What safety precautions are critical when handling (5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid in the lab?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure, as acetic acid byproducts are irritants .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal to prevent pipe corrosion .

- Emergency Protocols : Immediate eye rinsing with saline (15 minutes) if splashed; consult SDS for antidotes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.